(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride

描述

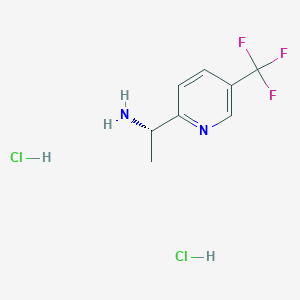

Structure

3D Structure of Parent

属性

IUPAC Name |

(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;;/h2-5H,12H2,1H3;2*1H/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLTXCGPJHCQRC-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is synthesized using various organic reactions, such as nucleophilic substitution or electrophilic aromatic substitution.

Attachment of the Ethanamine Group: The ethanamine group is introduced through a series of reactions, including reductive amination or alkylation.

Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve high purity levels.

化学反应分析

Types of Reactions

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

科学研究应用

Pharmaceutical Applications

-

Drug Development :

- (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and bioactivity, making it a valuable building block in medicinal chemistry .

- A notable application is in the development of ligands for metal complexes used in catalysis and drug delivery systems. The incorporation of trifluoromethylpyridine moieties has been shown to improve the efficacy of these complexes .

-

Clinical Research :

- Several derivatives of trifluoromethylpyridine have been evaluated for their pharmacological properties, including anti-cancer and anti-inflammatory activities. Clinical trials are ongoing to assess the therapeutic potential of these compounds, highlighting the role of this compound as a precursor in these studies .

Agrochemical Applications

- Pesticides and Herbicides :

- The compound is also explored for its potential use in agrochemicals. Trifluoromethylpyridine derivatives have been linked to increased herbicidal activity against various weed species while minimizing damage to crops such as wheat . For instance, fluazifop-butyl, a herbicide derived from trifluoromethylpyridine, has gained market approval due to its effectiveness .

- The unique physicochemical properties imparted by the trifluoromethyl group contribute significantly to the biological activity of these agrochemicals, making them essential in modern crop protection strategies .

Case Studies

作用机制

The mechanism of action of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with active sites of enzymes, modulating their activity and leading to various biological effects.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Configuration

The (R)-enantiomer (CAS: 2061996-68-5) shares identical substituents but differs in stereochemistry. Both enantiomers are commercially available at 95% purity , but their pharmacological profiles may diverge significantly. For example, in receptor-binding studies, enantiomers often exhibit distinct affinities due to chiral recognition .

Substituent Variations at the Pyridine 5-Position

Trifluoromethyl (-CF₃) vs. Bromo (-Br)

- Its molecular weight (273.99 g/mol) is lower than the trifluoromethyl analog (287.12 g/mol) .

Trifluoromethyl (-CF₃) vs. Trifluoroethoxy (-OCH₂CF₃)

Non-Chiral and Simple Analogs

Data Tables: Structural and Physicochemical Properties

生物活性

(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride, also known by its CAS number 1956436-92-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

The molecular formula for this compound is C8H10ClF3N2, with a molar mass of 226.63 g/mol. The compound features a trifluoromethyl group attached to a pyridine ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1956436-92-2 |

| Molecular Formula | C8H10ClF3N2 |

| Molar Mass | 226.63 g/mol |

| Appearance | White crystalline powder |

| Storage Conditions | Room temperature, dry |

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing trifluoromethyl groups have been shown to enhance the antiproliferative effects against various cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated cytotoxicity in assays such as the MTT assay against human cancer cell lines like HCT-116 and PC-3 .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has been explored in the context of selective serotonin receptor modulation. Compounds structurally similar to (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine have been identified as selective agonists for serotonin receptors, suggesting that this compound may also interact with these pathways .

Case Studies

- Case Study on Antidepressant Properties : A study focusing on compounds with similar structures found that certain derivatives acted as selective serotonin reuptake inhibitors (SSRIs), indicating the potential for this compound to influence mood regulation through serotonergic pathways .

- Antimicrobial Activity : In vitro studies have shown that related compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl significantly enhances these activities .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the incorporation of electron-withdrawing groups such as trifluoromethyl increases the biological activity of the compound. This is attributed to enhanced lipophilicity and improved interactions with biological targets.

常见问题

Q. Table 1: Representative Reaction Conditions

| Parameter | Example Value | Source |

|---|---|---|

| HCl Concentration | 1.0 M | |

| Reaction Temperature | 0–50°C | |

| Yield | 52.7% |

Basic: What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Answer:

Key techniques include:

- NMR Spectroscopy : To confirm the (S)-configuration and trifluoromethyl group positioning. For analogs like (R)-1-(5-fluoropyridin-3-yl)ethanamine dihydrochloride, - and -NMR resolved structural ambiguities .

- HPLC with Chiral Columns : Essential for enantiomeric excess determination.

- Mass Spectrometry : Validates molecular weight (e.g., 215.51 g/mol for a related chloropyridinyl compound ).

Methodological Tip : Cross-validate results with computational tools (e.g., PubChem’s InChIKey and canonical SMILES ) to ensure consistency.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Based on safety data for structurally related compounds :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep containers tightly sealed in dry, ventilated areas at room temperature.

- Spill Management : Neutralize with dry sand or alcohol-resistant foam; avoid environmental release.

Q. Table 2: Safety Parameters

| Hazard | Mitigation Strategy | Source |

|---|---|---|

| Skin Contact | Rinse with water for 15 minutes | |

| Fire Risk | Use dry chemical extinguishers |

Advanced: How can researchers resolve contradictions in reported pharmacological activity data?

Answer:

Discrepancies often arise from variability in experimental design, such as differences in sample preparation or degradation. For example, a study on hyperspectral imaging (HSI) of pollutants noted that organic compound degradation during prolonged data collection (9 hours) altered results . To address this:

Standardize Protocols : Use continuous cooling to stabilize samples.

Control Variables : Replicate studies with identical concentrations and storage conditions.

Statistical Analysis : Apply multivariate regression to isolate confounding factors.

Advanced: What strategies enhance the compound’s stability during long-term storage and experimental use?

Answer:

Stability is influenced by moisture, temperature, and light. For related hydrochlorides:

- Storage : Maintain anhydrous conditions (desiccants) at 2–8°C .

- Inert Atmosphere : Use argon or nitrogen to prevent oxidation.

- Light Sensitivity : Store in amber glassware to avoid photodegradation.

Q. Table 3: Stability Data for Analogous Compounds

| Condition | Stability Outcome | Source |

|---|---|---|

| Room Temperature (24h) | No visible degradation | |

| 50°C (2h) | Partial decomposition |

Advanced: How to design experiments investigating its interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., , , ).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Use PubChem’s 3D conformer data (e.g., InChIKey: WKAJLWHPNIJUDZ ) to predict binding modes.

Methodological Note : Include negative controls (e.g., inactive enantiomers) to validate specificity .

Advanced: What computational tools are recommended for predicting the compound’s physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。